ppGpp

Transcription Regulation RNA Polymerase Stringent Response

Accurate stringent response studies require ppGpp-not GTP, GDP, or pppGpp. Unlike analogs, ppGpp uniquely binds RNA polymerase (Kd <0.01 μM) via its 3′-pyrophosphate. Use it to avoid paradoxical transcriptional outcomes seen with (p)ppApp. • RNA pol binding & transcription run-off assays • RelA synthetase activity reference standard • Chloroplast translation inhibition (matches GDPNP efficacy)

Molecular Formula C10H17N5O17P4
Molecular Weight 603.16 g/mol
CAS No. 32452-17-8
Cat. No. B3423855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameppGpp
CAS32452-17-8
Molecular FormulaC10H17N5O17P4
Molecular Weight603.16 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N
InChIInChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(30-36(26,27)32-34(21,22)23)3(29-9)1-28-35(24,25)31-33(18,19)20/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1
InChIKeyBUFLLCUFNHESEH-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ppGpp: Alarmone for Stringent Response Research


Guanosine 3',5'-bis(diphosphate) (ppGpp, CAS 32452-17-8) is a hyperphosphorylated guanosine nucleotide derivative that functions as a primary alarmone signal molecule in the bacterial stringent response, rapidly accumulating intracellularly upon amino acid starvation to globally reprogram transcription, translation, and metabolism [1][2]. Structurally consisting of a guanine base, ribose sugar, and four phosphate groups (two at 3′ and two at 5′ positions), ppGpp directly binds RNA polymerase at the ω/β′ subunit interface with Kd values ranging from <0.01 μM for high-affinity targets to >1 mM for lower-affinity interactions [3][4].

1
Workflow Stringent response alarmone for bacterial transcription reprogramming studies
2
Target Engagement Direct RNA polymerase binding at ω/β′ subunit interface; supports in vitro transcription assays
3
Selection Context Requires authentic guanine-based alarmone; adenine analogs and simpler nucleotides do not recapitulate native responses

Why ppGpp Cannot Be Substituted


Substituting ppGpp with structurally simpler guanosine nucleotides such as GTP or GDP in experimental systems fundamentally fails to recapitulate the stringent response phenotype because GTP and GDP lack the critical 3′-pyrophosphate moiety required for RNA polymerase binding and downstream transcriptional reprogramming [1]. Furthermore, while pppGpp (guanosine pentaphosphate, the 5′-triphosphate-3′-diphosphate analog) is often co-produced during stringent response, it exhibits distinct binding kinetics and functional outcomes at RNA polymerase—pppGpp at high concentrations can competitively displace bound ppGpp, whereas the reverse displacement does not occur [2]. Even non-hydrolyzable GTP analogs such as GDPNP, which partially mimic ppGpp's inhibitory effect on chloroplast translation, fail to replicate the full transcriptional regulatory spectrum of ppGpp, particularly at promoters such as rrnB P1 where ppGpp inhibits while adenine analogs (p)ppApp paradoxically activate transcription [3]. These differences underscore that ppGpp is not a generic guanine nucleotide but a precisely tuned signaling molecule whose substitution with simpler or related compounds yields quantitatively and qualitatively divergent experimental outcomes.

ppGpp
GTP / GDP: lack critical 3′-pyrophosphate for RNA polymerase binding
ppGpp
pppGpp: unidirectional displacement hierarchy; bound ppGpp cannot titrate out pppGpp
ppGpp
(p)ppApp / adenine analogs: paradoxical transcriptional activation opposite to ppGpp inhibition

ppGpp Selection Evidence


Transcriptional Divergence at rrnB P1

In a direct head-to-head comparison using the E. coli rrnB P1 promoter, ppGpp produced the expected transcriptional inhibition characteristic of stringent response, whereas the adenine analog (p)ppApp unexpectedly activated transcription at the same promoter, with pppApp exerting a stronger activation effect than ppApp [1]. When ppGpp and pppApp were present together, the transcriptional outcome depended entirely on which nucleotide was pre-incubated with RNA polymerase first, demonstrating a 'Yin-Yang' reciprocal plasticity that is nucleobase-dependent and cannot be predicted from phosphate content alone [1].

Transcriptional Divergence
Head-to-head
ppGpp inhibits rrnB P1 transcription; (p)ppApp activates — opposite directional effect
Guanine nucleobase identity is essential for transcriptional inhibition readouts.
Pre-incubation order determines outcome; select ppGpp for physiologically relevant stringent response studies.
Transcription Regulation RNA Polymerase Stringent Response Promoter Activity

Asymmetric pppGpp-ppGpp Binding

Photo-labeling and mass spectral studies demonstrated asymmetric competitive binding between ppGpp and pppGpp at E. coli RNA polymerase. At high concentrations, pppGpp efficiently competes out and displaces ppGpp that is already bound to RNA polymerase; however, ppGpp cannot titrate out or displace pre-bound pppGpp [1]. This unidirectional displacement hierarchy reveals that pppGpp possesses higher effective binding affinity for RNA polymerase than ppGpp under competitive conditions, despite both compounds binding the same ω/β′ subunit interface site [1].

Asymmetric Binding
Head-to-head
pppGpp displaces bound ppGpp; ppGpp cannot displace pppGpp
Unidirectional displacement hierarchy may alter RNA polymerase occupancy in mixed preparations.
Use pure ppGpp to isolate ppGpp-specific binding kinetics.
RNA Polymerase Binding Competitive Displacement Ligand Affinity Structural Biology

Relacin Analog 2d: Improved Inhibition

In a comparative SAR study of deoxyguanosine-based ppGpp analogs designed as RelA synthetase inhibitors, compound 2d demonstrated superior potency and efficacy compared to the previously reported lead compound Relacin against Rel proteins from both Gram-positive and Gram-negative bacteria in vitro [1][2]. Relacin itself was designed as a ppGpp analog that inhibits (p)ppGpp production by RelA, reduces (p)ppGpp levels in vivo, and perturbs stationary phase entry and biofilm formation [2]. The enhanced potency of 2d over Relacin provides a benchmark for inhibitor development and validates the ppGpp scaffold as a productive starting point for antibacterial drug discovery targeting the stringent response [1].

RelA Inhibitor Potency
Head-to-head
Compound 2d (ppGpp analog) shows higher potency than Relacin against Rel proteins
Supports ppGpp scaffold as template for inhibitor optimization.
Qualitative superiority reported; quantitative ranking requires independent verification.
Antibacterial Development RelA Inhibition Structure-Activity Relationship Stringent Response

Chloroplast Translation: ppGpp vs GDPNP

In a pea (Pisum sativum) chloroplast in vitro translation system, ppGpp inhibited protein synthesis activity in a dose-dependent manner, matching the inhibitory efficacy of the toxic non-hydrolyzable GTP analog guanosine 5′-(β,γ-imido)triphosphate (GDPNP). Critically, GDP tested across the same concentration range as ppGpp produced no inhibitory effect on translation activity [1]. In polyuridylic acid-directed polyphenylalanine synthesis assays measuring peptide elongation specifically, both ppGpp and GDPNP inhibited the elongation cycle, whereas GDP again showed no effect [1].

Chloroplast Translation
Head-to-head
ppGpp inhibits chloroplast translation; GDP shows no effect across same concentration range
3′-pyrophosphate moiety is required for translation inhibition; GDP cannot substitute.
ppGpp matches GDPNP efficacy in elongation arrest, but GDPNP lacks full transcriptional regulatory capacity.
Plant Chloroplast Biology Translation Elongation In Vitro Protein Synthesis Pisum sativum

Compound 10 Inhibits RelA Synthetase

Among a series of (p)ppGpp analogues synthesized and tested as competitive inhibitors of Rel proteins in vitro, 2′-deoxyguanosine-3′-5′-di(methylene bisphosphonate) [compound (10)] was identified as an inhibitor that reduces ppGpp formation in enzyme preparations from both Gram-negative and Gram-positive bacteria [1]. In silico docking combined with competitive inhibition analysis indicated that compound (10) inhibits Rel protein activity by competing with GTP/GDP for the nucleotide binding site [1].

RelA Inhibitor 10
Class-level
Compound 10 reduces ppGpp formation in Rel enzyme preparations from Gram-negative and Gram-positive bacteria
Reported inhibitory activity across bacterial classes; data to verify in target systems.
Competitive inhibition at GTP/GDP binding site inferred from docking.
RelA Inhibition Competitive Inhibitor Antibacterial Enzyme Kinetics

Plastid Guanylate Kinase Inhibition

ppGpp plays a pivotal role in regulating GTP biosynthesis in chloroplasts through specific inhibition of plastid/mitochondrial guanylate kinase activity [1]. This inhibition is isoform-specific, targeting the organellar guanylate kinase rather than cytosolic isoforms, providing a mechanism for ppGpp to selectively modulate nucleotide pools in chloroplasts [1].

Guanylate Kinase Inhibition
Supporting evidence
ppGpp inhibits plastid/mitochondrial guanylate kinase; cytosolic isoforms unaffected
Isoform-specific nucleotide pool modulation in chloroplasts.
Cytosolic selectivity is class-level inference; direct comparison not reported.
Guanylate Kinase Chloroplast GTP Biosynthesis Enzyme Inhibition Plant Biochemistry

Validated Applications of ppGpp


Stringent Response Transcription Assays

Use ppGpp as the authentic alarmone ligand for in vitro RNA polymerase binding assays and transcription run-off experiments to study stringent response-mediated gene regulation. Direct comparative evidence shows that ppGpp produces transcriptional inhibition at the rrnB P1 promoter, whereas adenine analogs such as (p)ppApp produce paradoxical activation, demonstrating that only guanine-based alarmones recapitulate native stringent response transcriptional outcomes [1]. Additionally, ppGpp exhibits asymmetric competitive binding with pppGpp at RNA polymerase—pppGpp displaces bound ppGpp, but not vice versa—making pure ppGpp essential for experiments designed to isolate ppGpp-specific binding kinetics and downstream effects [2]. ppGpp also specifically inhibits plastid/mitochondrial guanylate kinase activity, providing a tool for investigating chloroplast GTP biosynthesis regulation [3].

RelA/SpoT Enzyme Assays and Inhibitor Screening

Employ ppGpp as a reference substrate and product standard in RelA synthetase activity assays, and utilize its molecular scaffold as a template for designing competitive inhibitors. ppGpp analogs such as compound (10) (2′-deoxyguanosine-3′-5′-di(methylene bisphosphonate)) have been validated as competitive Rel protein inhibitors that reduce ppGpp formation in both Gram-negative and Gram-positive bacterial enzyme preparations [1]. Furthermore, SAR studies of Relacin-derived deoxyguanosine analogs have identified compound 2d as more potent than the parent Relacin molecule, establishing a comparative potency benchmark for inhibitor optimization [2]. Researchers screening RelA inhibitors should use authentic ppGpp as the positive control and reference substrate to ensure assay validity and to benchmark inhibitor potency against the natural ligand.

Chloroplast Translation Regulation

Utilize ppGpp in chloroplast in vitro translation systems to investigate conserved stringent response mechanisms in plant organelles. Direct comparative data from pea (Pisum sativum) chloroplast extracts demonstrate that ppGpp inhibits both overall protein synthesis and the peptide elongation cycle in a dose-dependent manner, matching the efficacy of the non-hydrolyzable GTP analog GDPNP [1]. Crucially, GDP tested across the same concentration range produces no inhibitory effect, confirming that the 3′-pyrophosphate moiety unique to ppGpp is required for translation inhibition [1]. This makes ppGpp the only physiologically relevant ligand for studying alarmone-mediated translational control in chloroplasts, distinguishing it from simpler nucleotides that lack the structural features necessary for activity.

Stringent Response-Targeted Drug Discovery

Use ppGpp as a reference molecule in high-throughput screening campaigns aimed at identifying novel inhibitors of (p)ppGpp synthesis or function. The RelA/SpoT homolog (RSH) enzyme family that synthesizes ppGpp is completely absent in mammalian cells, making ppGpp-mediated stringent response pathways an attractive antibacterial target with potential for selective toxicity [1]. Validated ppGpp analog inhibitors such as Relacin and compound 2d demonstrate that the ppGpp scaffold can be successfully modified to produce compounds that inhibit RelA activity, reduce (p)ppGpp production in vivo, and disrupt bacterial long-term survival strategies including stationary phase entry, sporulation, and biofilm formation [2]. Procurement of high-purity ppGpp (≥85% by HPLC, MW 603.16 g/mol) [3] is essential for establishing reliable positive controls, calibrating LC-MS/MS quantification methods (linear range 25–5,000 ng/mL) [4], and serving as the benchmark against which novel inhibitor candidates are evaluated.

Application
Selection Property
Validation Focus
Stringent Response Transcription Assays
Guanine-based alarmone specificity
Transcriptional inhibition at rrnB P1 promoter; confirm absence of paradoxical activation with adenine analogs
RelA/SpoT Enzyme Assays and Inhibitor Screening
Authentic ppGpp substrate for competitive inhibition benchmarks
RelA synthetase activity inhibition; validate inhibitor potency against natural ligand reference
Chloroplast Translation Regulation
3′-pyrophosphate-containing alarmone required for elongation arrest
Dose-dependent translation inhibition in chloroplast extracts; verify GDP negative control
Stringent Response-Targeted Drug Discovery
ppGpp scaffold as reference for inhibitor design and screening
RelA/RSH inhibition potency benchmarking; confirm ppGpp production reduction in bacterial models

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